molecular formula C6H9NO2 B1194672 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 73550-56-8

2-Azabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B1194672
CAS No.: 73550-56-8
M. Wt: 127.14 g/mol
InChI Key: XEVFXAFXZZYFSX-UHFFFAOYSA-N
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Description

2-Azabicyclo[211]hexane-1-carboxylic acid is a heterocyclic compound characterized by a bicyclic structure containing a nitrogen atom

Mechanism of Action

Target of Action

The primary targets of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid are currently unknown. This compound is a relatively new and underexplored molecule

Mode of Action

The mode of action of 2-Azabicyclo[21It’s known that the compound can be readily derivatized with numerous transformations , suggesting that it may interact with its targets in a variety of ways.

Pharmacokinetics

It has a molecular weight of 127.141, a density of 1.4±0.1 g/cm3, and a boiling point of 266.6±23.0 °C at 760 mmHg . These properties may influence its bioavailability and pharmacokinetics.

Biochemical Analysis

Biochemical Properties

2-Azabicyclo[2.1.1]hexane-1-carboxylic acid plays a significant role in biochemical reactions due to its structural properties. It interacts with enzymes, proteins, and other biomolecules, often acting as a substrate or inhibitor. For instance, its interaction with enzymes such as proteases can lead to the inhibition of enzymatic activity, which is crucial in regulating various biochemical pathways. The rigid structure of this compound allows it to fit into specific enzyme active sites, thereby modulating their activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization. Additionally, this compound can impact cell signaling by interacting with receptors on the cell surface, thereby modulating downstream signaling cascades .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with proteases can result in the inhibition of proteolytic activity, which is essential for controlling protein degradation and turnover. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to induce changes in cellular processes, such as altered gene expression and metabolic flux .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of metabolic pathways. At high doses, it can lead to toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modulating enzyme activity, thereby affecting overall metabolic homeostasis. For example, its interaction with key metabolic enzymes can lead to changes in the production and utilization of energy substrates, impacting cellular energy balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its biological activity, as its presence in specific tissues or organelles can modulate local biochemical processes.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biological effects. For instance, the presence of this compound in the nucleus can influence gene expression by interacting with nuclear proteins and transcription factors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid typically involves the cycloaddition of azabicyclo[1.1.0]butanes with styrenes under photochemical conditions. This method leverages a polar-radical-polar relay strategy, which includes a fast acid-mediated ring-opening of azabicyclo[1.1.0]butanes to form bromoazetidines. These intermediates then undergo efficient debrominative radical formation to initiate the cycloaddition reaction .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the described synthetic route can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines or alcohols.

Scientific Research Applications

2-Azabicyclo[2.1.1]hexane-1-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 3-Azabicyclo[2.1.1]hexane-4-carboxylic acid
  • 2-Azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride
  • 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid

Comparison: 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid is unique due to its specific bicyclic structure and the presence of a carboxylic acid functional group. This structure imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a different reactivity profile and potential for functionalization, which can be advantageous in synthetic and medicinal chemistry .

Properties

IUPAC Name

2-azabicyclo[2.1.1]hexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-5(9)6-1-4(2-6)3-7-6/h4,7H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVFXAFXZZYFSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(NC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50223747
Record name 2-Azabicyclo(2.1.1)hexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50223747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73550-56-8
Record name 2-Azabicyclo(2.1.1)hexane-1-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073550568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Azabicyclo(2.1.1)hexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50223747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azabicyclo[2.1.1]hexane-1-carboxylic acid
Reactant of Route 2
2-Azabicyclo[2.1.1]hexane-1-carboxylic acid
Reactant of Route 3
2-Azabicyclo[2.1.1]hexane-1-carboxylic acid
Reactant of Route 4
2-Azabicyclo[2.1.1]hexane-1-carboxylic acid
Reactant of Route 5
2-Azabicyclo[2.1.1]hexane-1-carboxylic acid
Reactant of Route 6
2-Azabicyclo[2.1.1]hexane-1-carboxylic acid

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